

# Application Notes and Protocols for Solution-Processing of DMAC-TRZ Films

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## Compound of Interest

Compound Name: Dmac-trz

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This document provides detailed application notes and experimental protocols for the solution-processing of 9,9-dimethyl-9,10-dihydroacridine and 2,4,6-triphenyl-1,3,5-triazine (**DMAC-TRZ**) films. **DMAC-TRZ** is a well-established thermally activated delayed fluorescence (TADF) emitter with applications in high-efficiency organic light-emitting diodes (OLEDs).[1][2] Solution-based deposition methods offer a cost-effective and scalable alternative to vacuum deposition for fabricating these films.

## Overview of Solution-Processing Techniques

Solution-processing techniques involve dissolving the material of interest, in this case, **DMAC-TRZ** (often with a host material), in a suitable solvent and then depositing the solution onto a substrate. The solvent is subsequently evaporated, leaving a thin film. Common techniques include spin-coating, drop-casting, doctor-blading, and inkjet printing. The choice of technique depends on factors such as desired film thickness, uniformity, scalability, and the specific application.

## Quantitative Data Summary

The following tables summarize key performance parameters of solution-processed **DMAC-TRZ** films from various studies.

Table 1: Photophysical Properties of **DMAC-TRZ** Films

Film Composition	Deposition Method	Solvent	Photoluminescence Quantum Yield (PLQY) (%)	Emission Peak ( $\lambda_{PL}$ ) (nm)	Delayed Fluorescence Lifetime ( $\tau_d$ ) ( $\mu s$ )	Reference
Neat DMAC-TRZ	Spin-coating	-	84	-	-	<a href="#">[3]</a> <a href="#">[4]</a>
Neat DMAC-TRZ	Drop-casting	-	High	-	-	<a href="#">[1]</a>
8 wt% DMAC-TRZ in mCPCN	-	-	90	495	-	<a href="#">[5]</a> <a href="#">[6]</a>
10 wt% DMAC-py-TRZ in mCP	Spin-coating	-	57	496	-	<a href="#">[5]</a> <a href="#">[7]</a>
10 wt% DMAC-py-TRZ in PMMA	Spin-coating	-	63.8	516	4.7	<a href="#">[5]</a> <a href="#">[7]</a>
DMAC-TRZ in Toluene (Solution)	-	Toluene	67	-	5.2	<a href="#">[5]</a>
1% w/w DMAC-TRZ in Zeonex	Solution-processed	-	-	-	-	<a href="#">[2]</a>

1% w/w DMAC- TRZ in UGH	Solution- processed	-	-	-	-	<a href="#">[2]</a>
1% w/w DMAC- TRZ in mCBPCN	Solution- processed	-	-	-	-	<a href="#">[2]</a>
1% w/w DMAC- TRZ in mCPCN	Solution- processed	-	-	-	-	<a href="#">[2]</a>
1% w/w DMAC- TRZ in DPEPO	Solution- processed	-	-	-	-	<a href="#">[2]</a>

Table 2: Device Performance of OLEDs with Solution-Processed **DMAC-TRZ** Films

Device Structure / Emitter Layer	Deposition Method	Maximum External Quantum Efficiency (EQEmax) (%)	Electrolumines cence Peak ( $\lambda$ EL) (nm)	Reference
Host-free DMAC- TRZ	Solution- processed	17.6	-	<a href="#">[3]</a>
Neat DMAC-TRZ film	-	20.0	-	<a href="#">[5][6][7]</a>
8 wt% DMAC- TRZ in mCPCN	-	26.5	500	<a href="#">[5][6][7]</a>
3ACR-TRZ based	Solution- processed	18.6	-	<a href="#">[3]</a>

## Experimental Protocols

### Solution Preparation

A critical first step for all solution-processing techniques is the preparation of a high-quality, homogeneous solution.

Protocol:

- **Material Weighing:** Accurately weigh the **DMAC-TRZ** and any host material using a microbalance. The concentration will influence film thickness and morphology. A common starting concentration for drop-casting neat films is 1 mg/mL.<sup>[1]</sup> For doped films, concentrations are often expressed as a weight percentage (wt%) of the host material.
- **Solvent Selection:** Choose a solvent that readily dissolves both the emitter and the host material. Toluene is a commonly used solvent for **DMAC-TRZ**.<sup>[2][5]</sup> The choice of solvent can significantly impact film morphology.<sup>[8][9]</sup>
- **Dissolution:** Place the weighed materials in a clean vial and add the appropriate volume of solvent.
- **Mixing:** Stir the solution using a magnetic stirrer at room temperature until all solids are completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation and material degradation.
- **Filtration:** Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate impurities that could lead to defects in the film.

### Spin-Coating

Spin-coating is a widely used technique for producing uniform thin films.<sup>[10][11][12]</sup>

Protocol:

- **Substrate Preparation:**
  - Clean the substrate (e.g., glass, quartz, silicon wafer) thoroughly. A typical cleaning procedure involves sequential ultrasonication in a series of solvents such as deionized

water, acetone, and isopropanol.

- Dry the substrate with a stream of nitrogen gas.
- Optional: Treat the substrate with oxygen plasma or UV-ozone to improve the wettability of the surface.
- Deposition:
  - Place the cleaned substrate on the spin-coater chuck and ensure it is centered.
  - Dispense a small amount of the filtered **DMAC-TRZ** solution onto the center of the substrate.
  - Start the spin-coating program. A two-step process is often used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired thickness.<sup>[10][11]</sup> Film thickness is inversely proportional to the square root of the spin speed.
- Annealing:
  - Transfer the coated substrate to a hotplate or into an oven for thermal annealing. The annealing temperature and time are critical for removing residual solvent and improving film quality.<sup>[13][14][15]</sup> The optimal annealing conditions will depend on the solvent used and the thermal properties of the materials.

## Drop-Casting

Drop-casting is a simple method for creating films, though it may result in less uniform thickness compared to spin-coating.

Protocol:

- Substrate Preparation: Clean and prepare the substrate as described in the spin-coating protocol.
- Deposition:

- Place the substrate on a level surface.
- Using a pipette, carefully drop a specific volume of the **DMAC-TRZ** solution onto the substrate. For neat films, a 1 mg/mL solution can be added dropwise.<sup>[1]</sup>
- Drying: Allow the solvent to evaporate slowly in a controlled environment (e.g., a petri dish or a desiccator) to form the film. Slow evaporation can improve film quality.

## Doctor-Blading

Doctor-blading is a scalable technique suitable for producing large-area films with controlled thickness.<sup>[16][17][18][19]</sup>

Protocol:

- Substrate Preparation: Clean and secure the substrate on a flat, level surface.
- Blade Setup: Set the gap between the doctor blade and the substrate to the desired height. This gap, along with the solution's viscosity and the coating speed, will determine the film thickness.<sup>[16]</sup>
- Deposition:
  - Dispense a line of the **DMAC-TRZ** solution in front of the blade.
  - Move the blade across the substrate at a constant speed to spread the solution into a uniform film.
- Drying and Annealing: Dry the film to remove the solvent, followed by an optional annealing step to improve film properties.

## Inkjet Printing

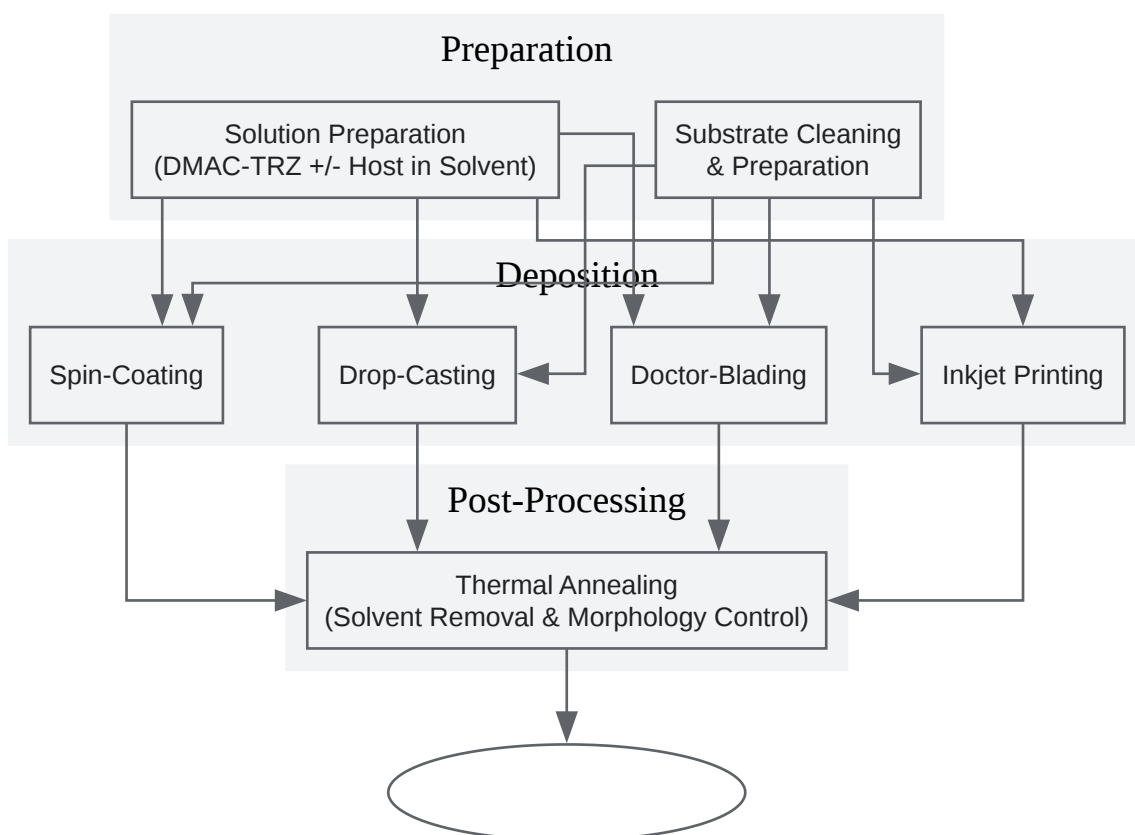
Inkjet printing is a precise, additive manufacturing technique that allows for the deposition of materials in predefined patterns, making it suitable for device fabrication.<sup>[20][21]</sup>

Protocol:

- Ink Formulation: The **DMAC-TRZ** solution must be formulated to have the appropriate viscosity, surface tension, and solvent boiling point to be compatible with the inkjet printer's printhead.
- Substrate Preparation: Clean and prepare the substrate as in other methods.
- Printing:
  - Load the formulated ink into the printer cartridge.
  - Use the printer software to design the desired deposition pattern.
  - Print the **DMAC-TRZ** ink onto the substrate.
- Post-Processing: Dry and anneal the printed film as required. High annealing temperatures (e.g., 150 °C) may be used, but can increase film roughness.[\[21\]](#)

## Visualizations

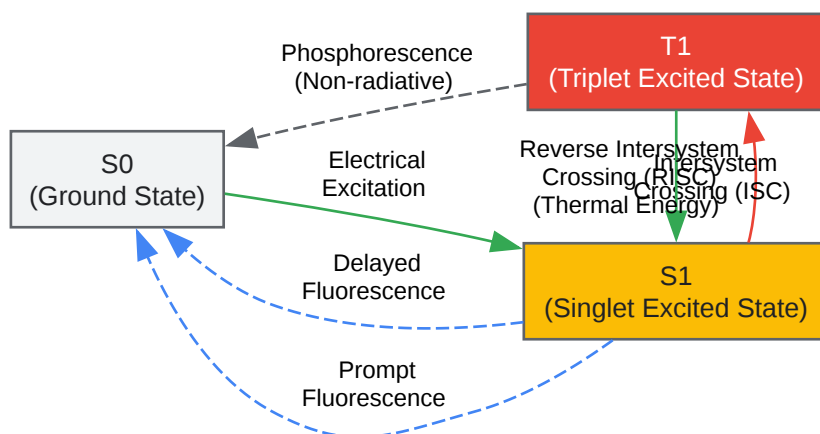
### General Workflow for Solution-Processing of DMAC-TRZ Films



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Caption: General workflow for fabricating **DMAC-TRZ** films via solution-processing.

## Thermally Activated Delayed Fluorescence (TADF) Mechanism



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Caption: Simplified energy level diagram of the TADF mechanism in **DMAC-TRZ**.

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